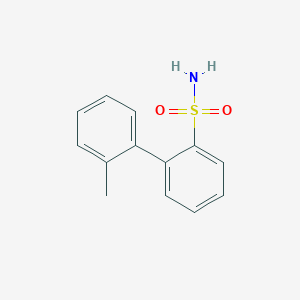

2-(2-Methylphenyl)benzene-1-sulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Biology and Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry and drug discovery, a status it has held since the discovery of the antibacterial properties of Prontosil in the 1930s. citedrive.comnih.gov This initial breakthrough paved the way for the development of a vast array of "sulfa drugs." ajchem-b.comajchem-b.com The versatility of the sulfonamide scaffold is evidenced by its presence in numerous FDA-approved medications targeting a wide spectrum of diseases. citedrive.comnih.gov

Sulfonamide derivatives are recognized for their broad range of biological activities, which include:

Antimicrobial action : The classic role of sulfonamides is inhibiting bacterial growth by acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ajchem-b.comspringernature.com They are effective against various Gram-positive and Gram-negative bacteria. ajchem-b.com

Anticancer properties : Many sulfonamides exhibit anticancer activity through mechanisms such as the inhibition of carbonic anhydrase, an enzyme implicated in the progression of certain cancers. ajchem-b.comajchem-b.com

Anti-inflammatory effects : Certain sulfonamide-containing drugs, like celecoxib, function as selective COX-2 inhibitors, preventing the production of inflammatory prostaglandins. openaccesspub.org

Other therapeutic applications : The sulfonamide moiety is a key component in drugs with diverse functions, including diuretics (e.g., thiazides), antiviral agents, and antidiabetic medications. citedrive.comajchem-b.comijpsonline.com

The enduring importance of this scaffold lies in its synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor, allowing for strong interactions with biological targets like enzymes and receptors. nih.gov This has cemented its role as a "privileged scaffold" in the design of new therapeutic agents. citedrive.comresearchgate.net

Contextualizing the 2-Phenylbenzene-1-sulfonamide Scaffold

The parent structure for the compound of interest is 2-phenylbenzene-1-sulfonamide. This molecule is built upon a biphenyl (B1667301) core, which consists of two connected phenyl rings. nih.gov The biphenyl structure itself is a significant scaffold in medicinal chemistry, known for providing a rigid framework that can orient functional groups in specific spatial arrangements to interact with biological targets. nih.govresearchgate.netblumberginstitute.org

In 2-phenylbenzene-1-sulfonamide, this biphenyl core is functionalized with a primary sulfonamide group (-SO₂NH₂) on one of the rings. nih.gov This design combines the established therapeutic potential of the sulfonamide group with the structural properties of the biphenyl system. citedrive.comnih.gov The result is a scaffold that serves as a foundational structure for developing new derivatives with potentially unique biological activities.

| Property | Value | Source |

| IUPAC Name | 2-phenylbenzenesulfonamide | nih.gov |

| Molecular Formula | C₁₂H₁₁NO₂S | nih.gov |

| Molecular Weight | 233.29 g/mol | nih.gov |

| CAS Number | 40182-06-7 | nih.gov |

Rationale for Academic Inquiry into 2-(2-Methylphenyl)benzene-1-sulfonamide as a Research Entity

The specific focus of this article, this compound, represents a targeted molecular modification of the 2-phenylbenzene-1-sulfonamide scaffold. uni.lu In drug discovery, the systematic modification of a known "lead" compound is a fundamental strategy for optimizing its properties. upmbiomedicals.comnumberanalytics.compatsnap.combiomedres.us The rationale for investigating this particular derivative is rooted in the principles of structure-activity relationship (SAR) studies. patsnap.com

The introduction of a methyl group (-CH₃) at the ortho- (2-position) of the second phenyl ring is a deliberate chemical alteration. uni.lu This modification is hypothesized to influence the compound's properties in several ways:

Conformational Effects : The ortho-methyl group can introduce steric hindrance, influencing the dihedral angle between the two phenyl rings. This change in three-dimensional shape can significantly affect how the molecule fits into the binding site of a biological target.

Electronic Effects : A methyl group is considered an electron-donating group, which can alter the electron density of the aromatic ring system. msu.eduyoutube.comlumenlearning.commasterorganicchemistry.com This can modulate the molecule's reactivity and its interactions with target proteins.

Pharmacokinetic Properties : The addition of a methyl group increases the molecule's lipophilicity (fat solubility). This can impact its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical factors for a compound's potential as a drug. danaher.com

By synthesizing and studying this compound, researchers can systematically probe how this specific structural change affects its biological activity when compared to the unsubstituted parent compound, 2-phenylbenzene-1-sulfonamide.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Compound Name | 2-(2-methylphenyl)benzenesulfonamide | uni.lu |

| Molecular Formula | C₁₃H₁₃NO₂S | uni.lu |

| Monoisotopic Mass | 247.0667 Da | uni.lu |

| InChIKey | IIBMQRQHYZAFLE-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.5 | uni.lu |

Overview of Research Trajectories and Interdisciplinary Relevance

The investigation into this compound exemplifies a modern, interdisciplinary approach to chemical and pharmaceutical research. Future research trajectories for this compound would likely involve several interconnected fields:

Synthetic Chemistry : Developing efficient and scalable methods for the synthesis of the compound and a library of related analogues for further SAR studies.

Computational Chemistry : Utilizing molecular modeling and docking studies to predict potential biological targets and to understand the structural basis of its interactions at a molecular level.

Pharmacology and Chemical Biology : Conducting a wide range of in vitro and in vivo biological assays to screen the compound for various therapeutic activities, drawing upon the known potential of the sulfonamide scaffold (e.g., antibacterial, anticancer, anti-inflammatory). citedrive.comresearchgate.net

Structural Biology : If the compound shows significant activity against a specific target, crystallographic studies could be pursued to determine the precise binding mode, providing crucial information for further lead optimization.

The study of a specific molecule like this compound is not an isolated endeavor but part of a broader, rational drug design strategy. It bridges the gap between fundamental organic chemistry and the quest for new therapeutic agents, highlighting the synergy between different scientific disciplines in advancing medicinal chemistry.

Properties

IUPAC Name |

2-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBMQRQHYZAFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217498-86-7 | |

| Record name | 2-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations

Historical and Contemporary Approaches to Benzene-1-sulfonamide Synthesis

The synthesis of benzene-1-sulfonamides has evolved from classical methods to more sophisticated and environmentally benign modern techniques. These methodologies provide the foundational chemistry for the synthesis of more complex derivatives like 2-(2-methylphenyl)benzene-1-sulfonamide.

Classical Sulfonylation Reactions

The most traditional and widely practiced method for the synthesis of benzene-1-sulfonamides involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base. nih.gov This classical approach is characterized by its reliability and the ready availability of starting materials.

The general reaction proceeds as follows:

Aniline (B41778) or its derivatives react with benzenesulfonyl chloride.

A base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, is used to neutralize the hydrogen chloride byproduct. prepchem.com

For instance, the synthesis of N-(2-methylphenyl)benzenesulfonamide, a related compound, involves treating benzenesulfonyl chloride with o-toluidine (B26562) and boiling the mixture. nih.gov The initial step in preparing the benzenesulfonyl chloride often involves the treatment of benzene (B151609) with chlorosulfonic acid. nih.gov While effective, this method can suffer from drawbacks such as the use of corrosive reagents and potentially harsh reaction conditions.

Modern Catalytic and Green Chemistry Syntheses

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for sulfonamide synthesis. These modern approaches often employ metal catalysts and align with the principles of green chemistry.

Key advancements include:

Visible Light-Induced Synthesis: A dual copper and visible light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides has been developed. This method proceeds under mild, redox-neutral conditions. nih.gov

Electrochemical Synthesis: An electrochemical approach offers a conceptually new and simple way to synthesize sulfonamides, avoiding harsh conditions. chemistryworld.com

Green Solvents and Catalysts: The use of water as a solvent and recyclable catalysts represents a significant step towards environmentally benign sulfonamide synthesis. google.com For example, a green process for sulfanilamide (B372717) synthesis involves the amination of acetamidobenzenesulfonyl chloride with ammonia (B1221849) gas in an anhydrous solvent, which can be recycled. google.com

Catalytic Oxidation: P-carboxybenzene sulfonamide has been synthesized through a two-step reaction involving the ammonolysis of p-toluenesulfonyl chloride followed by catalytic oxidation using a hydroperoxide as an oxidant in the presence of a metal oxide and heteropoly acid. This method is considered an ideal green synthesis approach as the catalysts and oxidant are non-toxic and the byproducts are environmentally friendly. patsnap.com

These modern methods offer advantages in terms of milder reaction conditions, broader functional group tolerance, and reduced environmental impact compared to classical approaches.

Targeted Synthesis of this compound

The synthesis of the specific biaryl compound this compound requires a strategy to form the carbon-carbon bond between the two phenyl rings. Modern cross-coupling reactions are well-suited for this purpose. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction.

A proposed synthetic route would start with 2-bromobenzene-1-sulfonamide and 2-methylphenylboronic acid. The key Suzuki-Miyaura coupling step would be followed by amination if the sulfonamide group is not already present.

Optimized Reaction Conditions and Parameters

The optimization of the Suzuki-Miyaura cross-coupling reaction is critical for achieving a high yield of the desired biaryl sulfonamide. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 | Known to be highly effective for Suzuki-Miyaura couplings. researchgate.net |

| Ligand | Phosphine ligands like triphenylphosphine (B44618) (PPh3) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |

| Base | Aqueous solutions of carbonates (e.g., K2CO3, Na2CO3) or phosphates (e.g., K3PO4) | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water | Allows for the dissolution of both the organic and inorganic reagents. |

| Temperature | Elevated temperatures, typically in the range of 80-120 °C | Often required to drive the reaction to completion. |

Following the successful cross-coupling to form the 2-(2-methylphenyl)benzene backbone, the sulfonamide group can be introduced if not already present. This would typically involve chlorosulfonylation of the biaryl compound followed by amination with ammonia.

Isolation and Purification Methodologies

The isolation and purification of the final product, this compound, are crucial for obtaining a compound of high purity.

A typical workup procedure would involve:

Quenching the reaction mixture with water.

Extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Washing the organic layer with brine to remove any remaining aqueous impurities.

Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Concentrating the solution under reduced pressure to obtain the crude product.

For purification, column chromatography is a common and effective technique. moravek.com

| Purification Technique | Stationary Phase | Mobile Phase (Eluent) |

| Column Chromatography | Silica gel | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the product. |

The purity of the final compound can be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Strategies for Derivatization and Analogue Preparation

The derivatization of this compound and the preparation of its analogues can be achieved by modifying either the sulfonamide moiety or the biaryl framework. These modifications are often pursued to explore structure-activity relationships in drug discovery programs. tuni.fi

Derivatization of the Sulfonamide Group:

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups. This can be achieved by reacting the parent sulfonamide with an appropriate alkyl or aryl halide in the presence of a base. nsf.gov

Formation of Heterocyclic Rings: The sulfonamide nitrogen can be incorporated into a heterocyclic ring system. For example, reaction with chloroacetyl chloride can lead to the formation of a thiazolidinone ring. rsc.org

Preparation of Analogues by Modifying the Biaryl Structure:

Varying Substituents on the Phenyl Rings: Analogues can be prepared by using different substituted phenylboronic acids or halosulfonamides in the initial Suzuki-Miyaura coupling reaction. This allows for the introduction of a wide range of functional groups on either of the phenyl rings.

Introducing Heteroaromatic Rings: Instead of a phenylboronic acid, a heteroarylboronic acid can be used in the cross-coupling reaction to synthesize analogues where one of the phenyl rings is replaced by a heteroaromatic system.

These strategies provide a versatile toolkit for the synthesis of a diverse library of analogues based on the this compound scaffold.

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms, including kinetics and stereochemistry, is crucial for the optimization of synthetic routes.

Detailed studies on the reaction kinetics and transition state analysis for the synthesis of this compound are not available in the current body of scientific literature. Such studies would provide valuable insights into the reaction rates, the influence of reaction parameters, and the energetic profile of the reaction pathway.

The synthesis of this compound from achiral precursors such as benzenesulfonyl chloride and o-toluidine does not involve the formation of any new stereocenters. nih.gov Therefore, stereochemical considerations are not a primary aspect of its direct synthesis.

However, should the molecule be modified to include chiral centers, for instance through N-alkylation with a chiral alcohol via a Mitsunobu reaction, the stereochemical outcome would become a critical factor. The Mitsunobu reaction is known to proceed with a clean inversion of configuration at the stereogenic center of the alcohol. organic-chemistry.org

Structural analysis of N-(2-methylphenyl)benzenesulfonamide reveals that the conformation of the N-H bond is anti to the ortho-methyl group on the aniline ring. nih.gov The two benzene rings are rotated relative to each other by a dihedral angle of 61.5 (1)°. nih.gov This is in contrast to the syn conformation observed in the related N-(2-chlorophenyl)benzenesulfonamide. nih.gov These conformational details are important for understanding the molecule's three-dimensional structure and potential intermolecular interactions.

Advanced Structural Characterization and Spectroscopic Analysis

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In a hypothetical ¹H NMR spectrum of 2-(2-Methylphenyl)benzene-1-sulfonamide, distinct signals would be expected for the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic region would likely be complex due to the presence of two substituted benzene (B151609) rings, resulting in overlapping multiplets. The protons on the benzene ring bearing the sulfonamide group and the protons on the 2-methylphenyl group would exhibit signals in the range of 7.0-8.0 ppm. The methyl group protons would appear as a singlet further upfield, typically around 2.2-2.5 ppm. The sulfonamide (SO₂NH₂) protons would likely present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH₃ | 2.2 - 2.5 | Singlet |

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region, typically between 120 and 150 ppm. The quaternary carbons, those to which the sulfonyl and methylphenyl groups are attached, would have characteristic chemical shifts within this range. The methyl carbon would be observed at a much higher field, generally between 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | 120 - 140 |

| Aromatic C-quaternary | 130 - 150 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, helping to delineate the spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons and for confirming the connectivity between the two phenyl rings and the sulfonamide group.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups and chemical bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, S=O, C-H, and C=C bonds. The sulfonamide group would give rise to two distinct stretching vibrations for the S=O bond, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide would appear as a band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂NH₂ | N-H Stretch | 3400 - 3200 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| -SO₂- | Asymmetric S=O Stretch | 1370 - 1330 |

Raman spectroscopy provides complementary information to FTIR. While the S=O and N-H stretches are also observable in Raman spectra, aromatic ring vibrations are often more intense. The symmetric "ring breathing" mode of the benzene rings would be a prominent feature. The C-S bond stretching vibration, which is often weak in FTIR, may be more readily observed in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H Stretch | ~3050 |

| Aromatic Ring | Ring Breathing | ~1000 |

| -SO₂- | S=O Stretch | 1370-1330, 1180-1160 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the precise solid-state conformation, bond parameters, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound, also known as N-(2-methylphenyl)benzenesulfonamide, reveals its detailed molecular structure and crystallographic parameters. researchgate.netresearchgate.net The compound crystallizes in the orthorhombic system. researchgate.netresearchgate.net

The analysis confirms the fundamental covalent structure and provides precise measurements of bond lengths and angles, which are consistent with those found in other N-(aryl)-sulfonamides. researchgate.net A key conformational feature is the dihedral angle between the two benzene rings, which is 61.5 (1)°. researchgate.netresearchgate.net The conformation of the N-H bond is observed to be anti to the ortho-methyl group on the aniline (B41778) ring. researchgate.netresearchgate.net Furthermore, the N-H and S=O bonds within the SO₂-NH-C group adopt a trans conformation relative to each other. researchgate.netresearchgate.net

Detailed crystallographic data for the compound are presented below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₃NO₂S |

| Formula Weight | 247.30 |

| Temperature | 299 (2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.4840 (6) Å |

| b | 8.6124 (8) Å |

| c | 21.915 (2) Å |

| Volume | 1223.8 (2) ų |

| Z | 4 |

| Calculated Density | 1.342 Mg/m³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| F(000) | 520 |

| Final R indices [I > 2σ(I)] | |

| R1 | 0.039 |

| wR2 | 0.106 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by hydrogen bonding. researchgate.netresearchgate.net The molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds. researchgate.netresearchgate.net In this interaction, the hydrogen atom of the sulfonamide nitrogen (N-H group) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as the acceptor. researchgate.net This specific interaction creates infinite chains of molecules that extend along the a-axis of the crystal lattice. researchgate.netresearchgate.net

The geometry of this key hydrogen bond is detailed in the table below.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N1—H1N⋯O1ⁱ | 0.82 (3) | 2.11 (3) | 2.926 (3) | 178 (3) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is used to study the electronic transitions within a molecule. While these techniques are standard for characterizing aromatic compounds, specific experimental data for this compound are not extensively reported in the surveyed scientific literature. The following sections describe the theoretical basis for the analysis of this compound.

Analysis of Electronic Transitions

The UV-Visible absorption spectrum of a molecule arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon the absorption of photons. For an organic molecule like this compound, the presence of two benzene rings constitutes the primary chromophore. These aromatic systems are expected to give rise to characteristic π → π* transitions. These transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically result in strong absorption bands in the ultraviolet region of the electromagnetic spectrum. The substitution on the benzene rings (the methyl and sulfonamide groups) can influence the precise energy (and thus, the wavelength) of these transitions.

Solvatochromic Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes in response to the polarity of the solvent in which it is dissolved. researchgate.net This effect is often observed in molecules that have a significant difference in dipole moment between their ground and excited states.

For this compound, the sulfonamide linkage (-SO₂-NH-) introduces polarity. It is plausible that the compound could exhibit solvatochromic behavior. In such a study, the UV-Vis absorption and fluorescence emission spectra would be recorded in a series of solvents with varying polarities. A shift in the wavelength of maximum absorption (λmax) or emission to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) would indicate a less polar excited state. However, without experimental data, any discussion of solvatochromism for this specific compound remains speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 2-(2-Methylphenyl)benzene-1-sulfonamide. nih.govmdpi.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic properties. mdpi.com

A typical DFT study for this compound would involve geometry optimization using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a Pople-style basis set like 6-311++G(d,p). mdpi.com Such calculations yield key geometric parameters. For biaryl sulfonamides, a critical parameter is the dihedral angle between the two phenyl rings, which is determined by the interplay of steric hindrance from the ortho-methyl group and the sulfonamide bridge, and the electronic effects of π-conjugation. nih.gov The electronic structure analysis provides insights into the molecule's reactivity through the visualization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Table 1: Representative Geometric Parameters for a Biaryl Sulfonamide Scaffold Predicted by DFT Note: This table presents typical values for related structures as specific data for this compound is not available. The data is based on methodologies described in cited literature.

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C (Aryl) Bond Length | ~1.77 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| Phenyl-Sulfonamide-Phenyl Dihedral Angle | 45° - 75° |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), offer a higher level of theory and can provide more accurate results, albeit at a significantly greater computational expense. wikipedia.orgsemnan.ac.irresearchgate.net

For a molecule like this compound, high-level ab initio calculations could be used to refine the geometries obtained from DFT or to calculate more precise electronic properties, such as ionization potentials and electron affinities. semnan.ac.ir These methods are particularly valuable for benchmarking the accuracy of less computationally demanding methods like DFT and for investigating systems where electron correlation effects are especially important. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule are governed by its conformational landscape. plos.org this compound, with its rotatable single bonds connecting the aryl rings and the sulfonamide group, can adopt multiple conformations.

Molecular mechanics (MM) methods use classical physics and empirically derived force fields (e.g., AMBER, CHARMM) to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and allow for the exploration of the vast conformational space of a molecule. A potential energy surface (PES) scan can be performed by systematically rotating key dihedral angles (e.g., the C-C bond between the rings and the C-S bond) to identify low-energy conformers.

Molecular dynamics (MD) simulations extend this analysis by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's behavior. peerj.com MD simulations can reveal how the molecule transitions between different conformations, the stability of these conformations in various environments (e.g., in a solvent), and can help identify the most populated conformational states at a given temperature. nih.govnih.gov

The primary goal of conformational analysis is to identify the most stable, low-energy conformations, as these are the most likely to be present and biologically relevant. For this compound, the key determinant of conformation is the torsional angle between the two aromatic rings. rsc.orgresearchgate.net The presence of the ortho-methyl group is expected to create significant steric strain, forcing the rings into a non-planar, twisted arrangement. nih.gov Computational analysis reveals that biaryl sulfonamides generally prefer a staggered, bent geometry, which is a key structural feature influencing their interaction with biological targets. rsc.orgresearchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. rjb.roqub.ac.uk This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov Sulfonamide derivatives are known inhibitors of various enzymes, making docking a relevant investigative tool. nih.govrjb.ro

A typical molecular docking workflow for this compound would involve:

Selection of a Biological Target: Based on the activities of similar sulfonamides, potential targets could include enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), or various kinases. rjb.ro

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized using quantum chemical methods.

Docking Simulation: Using software like AutoDock, Glide, or MOE, the ligand is placed into the active site of the receptor in numerous possible orientations and conformations. chemmethod.comnih.gov

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. chemmethod.comnih.gov

Table 2: Illustrative Output of a Molecular Docking Study for a Sulfonamide Inhibitor Note: This table is a hypothetical representation of docking results for this compound with a representative enzyme target, based on typical findings for this class of compounds.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II (e.g., 1QMF) | -8.5 | His94, His96, His119, Thr199, Thr200 | H-Bond with SO₂NH₂ group; Coordination with Zn²⁺; Hydrophobic interaction with phenyl rings |

| Dihydropteroate Synthase (e.g., 1AJ0) | -7.9 | Arg63, Ser222, Asn22 | H-Bond with SO₂NH₂ group; π-π stacking with Phe190 |

| Bromodomain-containing protein 4 (BRD4) (e.g., 4BJX) | -9.2 | Asn140, Tyr97, Trp81 | H-Bond with SO₂NH₂ group; Hydrophobic interaction with methylphenyl group |

These theoretical studies, from quantum mechanics to molecular docking, provide a comprehensive, albeit predictive, profile of this compound. They are essential for rationalizing its chemical behavior and for guiding future experimental work in the development of new therapeutic agents or functional materials.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This method explores various possible conformations and orientations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding affinity. The results help in understanding the structural basis of the ligand's potential biological activity.

For benzenesulfonamide (B165840) derivatives, molecular docking studies are crucial for exploring the binding mode between the compounds and a receptor protein. tandfonline.com These simulations can reveal key interactions and help elucidate the structure-activity relationships that are further explored in Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.com By predicting how structural modifications might enhance binding, these computational approaches are instrumental in the rational design of new, more potent molecules.

Characterization of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For sulfonamides, hydrogen bonds are particularly significant. nih.govresearchgate.net The sulfonamide group (—SO₂NH—) can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the oxygen atoms).

In the crystal structure of this compound, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net The conformation of the N—H bond is anti to the ortho-methyl group on the aniline (B41778) ring, and the two benzene (B151609) rings are rotated relative to each other by a dihedral angle of 61.5°. nih.govresearchgate.net A related compound, N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, also exhibits intermolecular N–H···O hydrogen bonds that link molecules into zigzag chains. nih.gov

These interactions are fundamental to molecular recognition at the active sites of biological targets like carbonic anhydrases, where the sulfonamide moiety often coordinates to a zinc ion and forms hydrogen bonds with amino acid residues. ijpsonline.com Beyond strong electrostatic interactions like conventional hydrogen bonds, weaker interactions such as C–H⋯O bonds can also play a significant role in the binding process. researchgate.net

Table 1: Hydrogen-Bond Geometry for this compound

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯O1i | 0.82 | 2.11 | 2.926 | 178 |

Data sourced from a crystallographic study of N-(2-Methylphenyl)benzenesulfonamide. nih.gov D = donor atom, H = hydrogen atom, A = acceptor atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the molecular properties that are crucial for their biological effects. nih.govresearchgate.net

For sulfonamide derivatives, QSAR studies have been widely used to model activities such as enzyme inhibition. tandfonline.com These models are built using a series of related compounds with known activities and a set of calculated molecular descriptors.

Development of Predictive Models for Biological Activity

The development of a QSAR model involves selecting a training set of molecules, calculating relevant molecular descriptors, and using statistical methods to build a regression model. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed for series of benzenesulfonamide derivatives. tandfonline.com

These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity. researchgate.net A statistically robust QSAR model, indicated by high correlation coefficients (r² or q²), can be used to predict the activity of new compounds, thereby prioritizing synthesis and testing efforts. tandfonline.comresearchgate.net For example, artificial neural networks have been successfully used to model the relationship between the structure of sulfonamide derivatives and their biological activity. nih.gov

Identification of Key Molecular Descriptors for Biological Effects

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. The selection of appropriate descriptors is critical for building a successful QSAR model. For sulfonamides, a variety of descriptors are considered, including:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties, such as charge distribution and dipole moment.

Hydrophobic descriptors (e.g., logP): These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. openaccesspub.org

Steric descriptors: These describe the size and shape of the molecule.

Studies on benzenesulfonamide derivatives have shown that a combination of these descriptors is often necessary to build accurate predictive models. openaccesspub.org The resulting QSAR equation highlights which properties are most influential, guiding the rational design of more active compounds.

Table 2: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity indices, Balaban index | Molecular size, shape, and branching |

| Electronic | Dipole moment, Atomic charges, HOMO/LUMO energies | Electron distribution, reactivity, polar interactions |

| Hydrophobic | LogP, Molar refractivity | Lipophilicity, membrane permeability |

| Steric/3D | Molecular volume, Surface area | Molecular size and shape in 3D space |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. numberanalytics.comscribd.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org The energies and shapes of these orbitals are crucial for predicting how a molecule will interact in a chemical reaction.

HOMO-LUMO Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. biomedres.us A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive.

Density Functional Theory (DFT) is a common computational method used to calculate the HOMO and LUMO energies for sulfonamide compounds. researchgate.netaip.orgnih.gov For example, in a study of 4-methyl-N-(2-methylphenyl) benzene sulfonamide, a closely related structure, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net Analysis of the HOMO-LUMO gap helps to characterize the chemical reactivity and kinetic stability of the molecule, providing insights that are valuable for understanding its potential biological interactions. biomedres.us

Table 3: Calculated FMO Energies for a Related Sulfonamide

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-methyl-N-(phenyl)benzenesulfonamide derivative | -6.125 | -1.157 | 4.968 |

Data from a DFT study on a related compound to illustrate typical energy values. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Computational analysis of the Molecular Electrostatic Potential (MEP) provides a valuable visual representation of the charge distribution within a molecule, offering insights into its chemical reactivity and intermolecular interaction sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For benzenesulfonamide derivatives, theoretical studies consistently reveal a distinct pattern of charge distribution. The regions exhibiting the most negative electrostatic potential, typically colored red or yellow on an MEP map, are localized over the electronegative oxygen atoms of the sulfonyl group (SO2). jsaer.com These areas signify regions of high electron density and are the preferred sites for electrophilic attack.

Conversely, the regions of positive electrostatic potential, usually depicted in blue, are predominantly found around the hydrogen atoms of the molecule. jsaer.com In the case of sulfonamides, the hydrogen atom of the sulfonamide group (-SO2NH-) is a significant site of positive potential, making it susceptible to nucleophilic attack. The aromatic protons also contribute to the positive potential regions, although to a lesser extent.

This distribution of electrostatic potential is crucial for understanding the molecule's interactions with biological receptors and other molecules. The electron-rich sulfonyl oxygen atoms can act as hydrogen bond acceptors, while the electron-deficient sulfonamide hydrogen can act as a hydrogen bond donor. These interactions are fundamental to the structural arrangement and stability of the compound in a crystalline state and its binding affinity to biological targets. mkjc.in

The MEP is a powerful tool for predicting the reactive behavior of a molecule. An approaching electrophile will be attracted to the negative regions (electron-rich), while a nucleophile will be drawn to the positive regions (electron-poor). jsaer.com Therefore, the MEP map provides a clear indication of the sites where the molecule is likely to undergo electrophilic and nucleophilic reactions.

| Molecular Region | Typical Electrostatic Potential Range (kcal/mol) | Color Representation in MEP Map | Chemical Characteristic |

|---|---|---|---|

| Sulfonyl Oxygen Atoms (-SO2) | -25 to -40 | Red | Strongly Nucleophilic / Hydrogen Bond Acceptor |

| Sulfonamide Nitrogen Atom (-NH-) | -10 to -20 | Yellow/Orange | Moderately Nucleophilic |

| Aromatic Rings | -5 to +5 | Green | Relatively Neutral |

| Sulfonamide Hydrogen Atom (-NH-) | +20 to +35 | Blue | Strongly Electrophilic / Hydrogen Bond Donor |

| Aromatic Hydrogen Atoms | +10 to +20 | Light Blue | Moderately Electrophilic |

An extensive search for in vitro biological activity and mechanistic elucidation data for the specific chemical compound this compound has been conducted. Despite a thorough review of scientific literature and chemical databases, no specific experimental data corresponding to the categories outlined in your request could be located for this particular molecule.

The search included targeted queries for enzyme inhibition studies (Carbonic Anhydrase, Dihydropteroate Synthetase, Kinases), receptor binding assays, and various cellular assays (cell growth modulation, signaling pathway modulation, apoptosis, and cell cycle analysis).

While the broader class of benzenesulfonamides is known to exhibit a wide range of biological activities, including those mentioned in your outline, the scientific literature available in the public domain does not appear to contain studies focused specifically on the in vitro biological profile of this compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as this information does not seem to be publicly available for the specified compound.

In Vitro Biological Activity and Mechanistic Elucidation

Structure-Activity Relationship (SAR) Studies

The biological potency of sulfonamide-based compounds is intricately linked to their structural features. For 2-(2-Methylphenyl)benzene-1-sulfonamide, the biphenyl (B1667301) scaffold and the sulfonamide linker are key determinants of its activity, and modifications to these moieties can drastically alter its biological profile.

Systematic studies on related biphenyl sulfonamide derivatives have provided insights into the structural requirements for biological activity. Research into N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives, for instance, has demonstrated that modifications can confer potent anticonvulsant effects nih.gov. The core structure of this compound, featuring a biphenyl-2-sulfonamide core, is central to this class of compounds nih.gov.

Key structural modifications and their generalized effects on potency can be summarized as follows:

Substitution on the Phenyl Rings: The nature and position of substituents on either of the phenyl rings are critical. The ortho-methyl group on one of the phenyl rings in this compound influences the dihedral angle between the two rings. This conformational restriction can enhance binding to a specific protein target by pre-organizing the molecule into a more favorable binding conformation. Studies on other benzenesulfonamides have shown that adding or altering substituents can modulate activity, for example, as inhibitors of the TRPV4 channel nih.gov.

Modification of the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a crucial pharmacophoric element. N-alkylation or N-arylation can significantly impact activity. For example, in the development of anti-epileptic drugs, optimization of the N-alkyl substituent on the [1,1'-biphenyl]-2-sulfonamide core led to compounds with potent anticonvulsant effects nih.gov.

Isomeric and Conformational Effects: The substitution pattern on the biphenyl system is vital. The 2-sulfonamide substitution pattern, as seen in the target molecule, creates a specific three-dimensional shape that is distinct from, for example, a 4-sulfonamide derivative. This defined geometry is essential for fitting into the binding pocket of a target protein.

The following interactive table summarizes the generalized impact of structural modifications on the biological potency of biphenyl sulfonamide derivatives based on findings from related compounds.

| Modification Site | Type of Modification | General Effect on Potency | Rationale |

| Biphenyl Rings | Addition of small alkyl groups (e.g., methyl) | Can increase or decrease | Alters steric interactions and hydrophobic contacts within the binding site. |

| Biphenyl Rings | Addition of halogen atoms | Often increases | Enhances binding through halogen bonding or by altering electronic properties. |

| Biphenyl Rings | Change in substitution position (ortho, meta, para) | Significant change | Modifies the overall topology and conformation of the molecule, affecting the fit in the target's active site. |

| Sulfonamide Nitrogen | N-alkylation (e.g., -NHCH₃) | Potency is sensitive to alkyl chain length | Optimizes hydrophobic interactions in a specific sub-pocket of the binding site nih.gov. |

| Sulfonamide Nitrogen | N-acylation | Generally decreases | May introduce steric hindrance or unfavorable electronic changes. |

The key pharmacophoric features of this compound and related compounds are essential for their biological activity. A pharmacophore model for this class of molecules typically includes:

Two Aromatic Rings: The biphenyl core provides a rigid scaffold that positions other functional groups in a defined spatial orientation. These rings are crucial for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site.

Hydrogen Bond Donor: The sulfonamide N-H group acts as a critical hydrogen bond donor, forming a key interaction that anchors the ligand within the active site.

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonamide group (-SO₂-) are strong hydrogen bond acceptors. They often engage in a network of interactions, including highly conserved S=O···H-C interactions with the protein backbone or side chains chemrxiv.org. The combined binding energy of these two oxygen atoms can be substantial chemrxiv.orgnih.gov.

Hydrophobic Feature: The ortho-methyl group serves as a key hydrophobic feature that can fit into a specific lipophilic pocket within the target protein, enhancing binding affinity and selectivity.

These features, arranged in a specific three-dimensional geometry, are critical for the molecule's ability to recognize and bind to its biological target.

Molecular Mechanism of Action at the Cellular and Sub-cellular Level

Understanding the molecular mechanism of action is crucial for characterizing the pharmacological profile of this compound. This involves identifying its direct protein targets and the subsequent effects on cellular pathways.

While the specific protein targets of this compound are not extensively documented, the interactions can be inferred from studies on analogous compounds. Sulfonamides are a versatile pharmacophore known to interact with a variety of proteins, including enzymes like dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases .

Molecular docking studies on similar biphenyl sulfonamide derivatives suggest they can effectively bind to the active site of bacterial DHPS . The binding is characterized by:

Hydrogen Bonding: The sulfonamide N-H group typically forms a hydrogen bond with a key residue in the active site, while the sulfonyl oxygens can accept hydrogen bonds from other residues.

Hydrophobic Interactions: The biphenyl rings are accommodated in hydrophobic pockets, stabilized by van der Waals forces and π-π stacking interactions with aromatic residues.

Conformational Fit: The specific dihedral angle of the biphenyl rings, influenced by the ortho-methyl group, allows the molecule to adopt a conformation that is complementary to the shape of the binding site.

Studies on the binding of sulfonamides to other proteins, such as myoglobin, show that such interactions can lead to conformational changes in the protein, including a loss of α-helicity, indicating a perturbation of the protein's native structure upon ligand binding nih.gov. The two methyl groups on a related sulfonamide, sulfamethazine, were shown to increase its binding affinity compared to an analog without them, highlighting the importance of such hydrophobic features nih.gov.

Assuming a primary mechanism of action involves the inhibition of a key bacterial enzyme like dihydropteroate synthase (DHPS), the downstream biological consequences would be significant. DHPS is a critical enzyme in the folic acid (folate) synthesis pathway in many microorganisms.

The inhibition of DHPS by a competitive inhibitor like a sulfonamide derivative would lead to the following cascade of events:

Depletion of Dihydrofolate: The primary effect is the cessation of dihydrofolate synthesis from para-aminobenzoic acid (PABA).

Inhibition of Tetrahydrofolate Synthesis: Dihydrofolate is a necessary precursor for tetrahydrofolate (THF). Without dihydrofolate, THF levels plummet.

Disruption of One-Carbon Metabolism: THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are vital for the synthesis of several key cellular building blocks.

Inhibition of Nucleotide Synthesis: The synthesis of purines (adenine, guanine) and thymidine (a pyrimidine) is heavily dependent on THF cofactors. Inhibition of this process halts DNA synthesis and repair.

Inhibition of Amino Acid Synthesis: The synthesis of certain amino acids, such as methionine and serine, also requires THF-mediated one-carbon transfers.

Bacteriostasis: The collective inability to synthesize DNA, RNA, and essential proteins prevents bacterial cells from growing and dividing, resulting in a bacteriostatic effect.

Therefore, the downstream pathway analysis reveals that the primary cellular-level outcome of inhibiting the folate pathway is the arrest of bacterial proliferation.

Pre Clinical Pharmacological Investigations Animal Models

Efficacy Assessment in Validated Disease Models (Non-Human)

There are no published studies that assess the efficacy of 2-(2-Methylphenyl)benzene-1-sulfonamide in validated animal models of disease.

Anti-infective Efficacy in Animal Models (e.g., Bacterial Infections)

No data is available from preclinical animal studies to support the anti-infective efficacy of this compound. Research on other sulfonamide derivatives has established their potential as antimicrobial agents; however, these findings cannot be extrapolated to this specific compound without direct experimental evidence.

Anti-inflammatory Efficacy in Animal Models

Information regarding the anti-inflammatory properties of this compound in animal models is not present in the available scientific literature. While some benzenesulfonamide (B165840) derivatives have been investigated for their anti-inflammatory potential, specific data for this compound is lacking.

Anti-cancer Efficacy in Xenograft or Syngeneic Animal Models

There are no published research findings on the anti-cancer efficacy of this compound in xenograft or syngeneic animal models. The evaluation of this compound in preclinical cancer models has not been reported.

Pharmacodynamic Markers in Animal Studies

No studies have been identified that investigate the pharmacodynamic markers of this compound in animal models.

Target Engagement Biomarkers in Biological Tissues

There is no information available regarding the use of target engagement biomarkers to assess the pharmacodynamic activity of this compound in the biological tissues of animal subjects.

Comparative Efficacy Studies with Established Research Compounds in Animal Models

No comparative efficacy studies have been published that evaluate this compound against established research compounds in any animal models.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatography is a cornerstone for the separation and quantification of "2-(2-Methylphenyl)benzene-1-sulfonamide" in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques employed in research settings.

Reversed-phase HPLC (RP-HPLC) is a widely used method for the quantitative analysis of sulfonamide-containing compounds. wu.ac.th A simple, reliable, and sensitive RP-HPLC method with UV detection can be developed for determining the purity of "this compound." researchgate.netwu.ac.th The method's effectiveness relies on the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength to achieve optimal separation from synthesis-related impurities. researchgate.net The aromatic nature of the compound allows for strong UV absorbance, making a photo-diode array (PDA) detector suitable for its detection and quantification. wu.ac.th

A typical method would involve a C8 or C18 column with a gradient elution program. researchgate.net The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Method validation according to International Conference on Harmonisation (ICH) guidelines ensures linearity, accuracy, precision, and robustness. researchgate.net

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min): 0-5 (10% B), 5-25 (10-90% B), 25-30 (90% B), 30-35 (10% B), 35-40 (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm (PDA) |

| Injection Volume | 5 µL |

Gas chromatography is another powerful technique for the analysis of sulfonamides, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov For "this compound," derivatization, such as N-methylation of the sulfonamide group, would be necessary prior to injection. nih.gov Atomic emission detection can allow for simultaneous quantification and identification of the derivatives. nih.gov

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net The temperature program is optimized to ensure the separation of the target analyte from derivatization by-products and other impurities. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for definitive identification. researchgate.net

| Parameter | Condition |

|---|---|

| Column | VF-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen at 2.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 180 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 275 °C |

Mass Spectrometry (MS) Applications in Research

Mass spectrometry, particularly when coupled with chromatography, is an indispensable tool for the structural elucidation, sensitive detection, and quantification of "this compound."

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of sulfonamides in complex research samples. researchgate.netnih.gov This technique is suitable for detecting the compound at very low concentrations. nih.govresearchgate.net The analysis is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, which readily protonates the sulfonamide molecule. nih.gov

For quantification, the multiple reaction monitoring (MRM) mode is employed. nih.gov In this mode, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. usda.gov This process provides a high degree of certainty in identification and minimizes matrix interference. nih.govusda.gov

| Parameter | Value/Setting |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 248.07 |

| Primary Product Ion (Quantifier) | m/z 167.08 (Loss of SO₂NH₂) |

| Secondary Product Ion (Qualifier) | m/z 91.05 (Tropylium ion from methylphenyl group) |

During the synthesis of "this compound," several process-related impurities and by-products can be formed. LC-MS is a powerful tool for the identification and characterization of these impurities, even at trace levels. scitepress.org A sensitive and selective LC-MS method can be developed for the simultaneous determination of the active compound and its potential impurities. scitepress.org

Potential impurities could include:

Starting Materials: Unreacted 2-methylbiphenyl (B165360) or reagents from the sulfonation step.

Isomeric Impurities: Such as 2-(3-Methylphenyl)benzene-1-sulfonamide or 2-(4-Methylphenyl)benzene-1-sulfonamide, which may form depending on the purity of the starting biphenyl (B1667301) derivative.

Over-sulfonated Products: Biphenyl structures with more than one sulfonamide group.

Degradation Products: Formed during synthesis or storage.

By using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the elemental composition of unknown impurities can be determined from their accurate mass measurements, facilitating their structural identification.

Spectrophotometric and Electrochemical Detection Methods in Research Assays

While chromatography remains the gold standard, spectrophotometric and electrochemical methods offer alternative or complementary approaches for quantification in specific research applications.

UV-Visible spectrophotometry can be used for the quantification of "this compound" in pure form or in simple solvent systems. The presence of two benzene (B151609) rings in the structure results in significant UV absorbance. The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the compound, which can then be used for quantitative analysis based on Beer's law.

Furthermore, colorimetric methods developed for other benzene sulfonamides could potentially be adapted. nih.gov These methods often involve a chemical reaction with a chromogenic agent, such as 7,7,8,8-tetracyanoquinodimethane, to produce a colored product that can be measured in the visible region, thereby increasing selectivity compared to direct UV measurement. nih.gov The pKa of the sulfonamide group can also be determined spectrophotometrically by measuring absorbance changes at different pH values. researchgate.net

Electrochemical methods provide a sensitive, rapid, and cost-effective approach for the determination of sulfonamides. benthamdirect.comeurekaselect.com These techniques are based on the electrochemical oxidation or reduction of the sulfonamide molecule at the surface of a modified electrode. tandfonline.comresearchgate.net For "this compound," the aromatic system or the sulfonamide group could be electrochemically active.

Techniques like cyclic voltammetry can be used to study the electrochemical behavior of the compound, while more sensitive methods like differential pulse voltammetry or square wave voltammetry could be developed for quantitative trace analysis in research assays. nih.gov The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that improve conductivity and selectivity. benthamdirect.com

Development of Assays for Specific Biological Matrices in Research Settings

Currently, there is a lack of publicly available, detailed research findings specifically outlining the development and validation of assays for "this compound" in biological matrices. While analytical methods for other sulfonamide derivatives have been documented, these are not directly applicable due to potential differences in physicochemical properties that would affect extraction, chromatographic behavior, and detection. researchgate.netwu.ac.th

The development of a quantitative assay for this compound in biological samples such as plasma, serum, or tissue homogenates would typically involve techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The process would necessitate several key steps:

Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the complex biological matrix. This is essential to remove interfering substances and concentrate the analyte. Common techniques that would be explored include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the compound's polarity, solubility, and the nature of the biological matrix.

Chromatographic Separation: A suitable HPLC or ultra-high-performance liquid chromatography (UHPLC) method would be developed to achieve adequate separation of the analyte from endogenous components and any potential metabolites. This would involve optimizing the stationary phase (e.g., C18, C8 columns), mobile phase composition (e.g., mixtures of acetonitrile or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature.

Detection: For quantification, a sensitive and specific detector is required. A UV detector could be used if the compound possesses a suitable chromophore. However, for higher sensitivity and selectivity, especially at low concentrations found in biological samples, a mass spectrometer is the preferred choice. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would offer the highest degree of specificity and sensitivity.

Method Validation: Once developed, the analytical method would undergo rigorous validation according to regulatory guidelines (e.g., FDA, EMA). This process ensures the reliability of the data generated. Key validation parameters that would be assessed are presented in the table below.

Table 7.4.1: Standard Validation Parameters for Bioanalytical Method Development

| Validation Parameter | Description |

| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range of concentrations over which the assay is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the determined value to the nominal or known true value. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for MS-based assays). |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). |

Without specific experimental data for this compound, hypothetical data tables for a developed LC-MS/MS method cannot be generated. The development and publication of such a method would be a prerequisite for advancing the research and understanding of this particular compound.

Potential Research Applications and Future Directions

Role of 2-(2-Methylphenyl)benzene-1-sulfonamide as a Chemical Probe or Lead Compound

A chemical probe is a small molecule used to study biological systems, while a lead compound is a starting point for drug development. For This compound to be considered for either role, it would first need to be screened against a wide array of biological targets to identify any significant activity.

The biphenylsulfonamide scaffold is a known pharmacophore, meaning it is a structural feature recognized by biological targets. For instance, substitution at the ortho position of a benzenesulfonamide (B165840) core has led to the discovery of potent endothelin-A (ETA) selective antagonists. If initial screenings were to show that This compound exhibits inhibitory activity against a particular enzyme or receptor, it could then be developed as a chemical probe to investigate the function of that target or serve as a lead compound for the development of new drugs.

Opportunities for Further Structural Modification and Optimization

Should This compound be identified as a hit in a biological screen, numerous avenues for structural modification and optimization would be available. Medicinal chemists employ structure-activity relationship (SAR) studies to understand how different chemical modifications affect a compound's biological activity, selectivity, and pharmacokinetic properties.

For the biphenylsulfonamide class, SAR studies have shown that:

Substitutions on the Phenyl Rings: Adding different chemical groups to either of the two phenyl rings can significantly alter the compound's potency and selectivity. For example, in a series of biphenylsulfonamide matrix metalloproteinase inhibitors, adding a bromine atom at the 4'-position significantly improved in vitro activity and pharmacokinetic profiles.

Modification of the Sulfonamide Linker: The sulfonamide group itself can be modified, although this is often critical for activity. The nitrogen of the sulfonamide can be substituted with various groups to influence properties like solubility and cell permeability.

Table 1: Potential Structural Modifications for this compound

| Modification Site | Potential Substituents | Desired Outcome | Reference Analogy |

|---|---|---|---|

| Phenyl Ring A (with sulfonamide) | Halogens, Alkyl groups, Methoxy groups | Enhanced binding affinity, Improved selectivity | Biphenylsulfonamide MMP inhibitors |

| Phenyl Ring B (o-tolyl group) | Amino groups, Hydrophobic groups | Increased potency, Better oral activity | Biphenylsulfonamide endothelin antagonists |

Exploration of Novel Biological Targets and Therapeutic Areas

The sulfonamide functional group is present in a wide range of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. This suggests that the This compound scaffold could potentially interact with a variety of biological targets.

Future research could explore its activity against:

Enzymes: Many sulfonamides are known enzyme inhibitors. For example, a series of 2-hydroxy-N-arylbenzenesulfonamides were identified as inhibitors of ATP-citrate lyase, a key enzyme in fatty acid synthesis.

G-Protein Coupled Receptors (GPCRs): The Mas-related G-protein coupled receptor MrgX1, a target for non-opioid pain treatment, can be modulated by 2-sulfonamidebenzamides.

Ion Channels: Certain benzenesulfonamide derivatives have been investigated for their effects on cardiovascular function, potentially through the inhibition of calcium channels.

The therapeutic areas to explore would be dictated by the biological target identified. For instance, if the compound inhibits a key enzyme in cancer cell proliferation, it could be investigated as an anticancer agent.

Integration with Systems Biology and Omics Approaches

Systems biology aims to understand the complex interactions within biological systems. "Omics" technologies (genomics, proteomics, metabolomics) provide the tools to gather the necessary large-scale data. If This compound were found to have significant biological activity, these approaches could be used to:

Identify the Mechanism of Action: By treating cells with the compound and analyzing the changes in gene expression (transcriptomics) and protein levels (proteomics), researchers could identify the pathways affected by the compound, helping to pinpoint its molecular target.

Discover Biomarkers: Omics data could help identify biomarkers that predict which patients might respond best to a potential drug derived from this compound.

Assess Off-Target Effects: These approaches can provide a comprehensive view of the compound's effects on the entire biological system, helping to identify potential side effects early in the drug discovery process.

Perspectives on Advancing Fundamental Understanding of Sulfonamide Chemistry and Biology

The study of any novel sulfonamide derivative has the potential to contribute to our fundamental understanding of this important class of compounds. Research into This compound could provide insights into:

Structure-Activity Relationships: If a biological activity is discovered, subsequent SAR studies would add to the vast body of knowledge on how structural modifications to the biphenylsulfonamide scaffold affect biological function.

Chemical Synthesis: Developing efficient and scalable synthetic routes for this and related compounds can drive innovation in organic chemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-Methylphenyl)benzene-1-sulfonamide derivatives?